([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone
Description
([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone is a biphenyl-derived ketone featuring a cyclopropane ring directly bonded to the carbonyl group. Its structure consists of two aromatic rings (biphenyl) linked at the ortho position (2-yl) and a cyclopropyl substituent on the ketone moiety. This compound is of interest in organic synthesis and materials science due to its unique steric and electronic properties.
Synthesis: The biphenyl core is likely synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), as described in foundational work by Miyaura and Suzuki (1995) . The cyclopropane ring may be introduced through methods such as cyclopropanation of allylic ketones or nucleophilic addition to cyclopropane-containing precursors.
Properties
CAS No. |
93301-48-5 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
cyclopropyl-(2-phenylphenyl)methanone |
InChI |
InChI=1S/C16H14O/c17-16(13-10-11-13)15-9-5-4-8-14(15)12-6-2-1-3-7-12/h1-9,13H,10-11H2 |
InChI Key |
XGOIQEMMNNIPQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Corey-Chaykovsky Cyclopropanation
Mechanism and General Protocol
The Corey-Chaykovsky reaction remains the most widely employed method for synthesizing cyclopropyl ketones, including ([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone. This two-step protocol involves:
- Synthesis of the α,β-unsaturated ketone precursor : A Claisen-Schmidt condensation between [1,1'-biphenyl]-2-carbaldehyde and a methyl ketone (e.g., acetophenone) under basic conditions yields the requisite chalcone analog, ([1,1'-biphenyl]-2-yl)(vinyl)methanone.
- Cyclopropanation : Treatment of the enone with trimethylsulfoxonium iodide in the presence of sodium hydride and dimethyl sulfoxide (DMSO) generates a sulfoxonium ylide, which undergoes [2+1] cycloaddition with the α,β-unsaturated system.
Optimization and Scalability
Key parameters influencing yield include:
- Base selection : Sodium hydride (60% dispersion in mineral oil) provides superior reactivity over alternatives like potassium tert-butoxide.
- Solvent effects : Anhydrous DMSO ensures ylide stability and facilitates a homogeneous reaction medium.
- Temperature control : Reactions performed at 0–25°C minimize side reactions such as over-reduction or polymerization.
For this compound, the steric bulk of the biphenyl group necessitates extended reaction times (8–12 hours) compared to simpler aryl analogs. Purification via flash chromatography (petroleum ether/ethyl acetate, 10:1) typically affords the product in 65–75% yield, with isolated purity >95% by HPLC.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling of Cyclopropyl Boronic Esters
A disconnection strategy involving late-stage coupling of a preformed cyclopropyl boronic ester with a biphenyl electrophile has been explored:
- Boronic ester synthesis : Cyclopropylboronic acid is esterified with pinacol under Dean-Stark conditions.
- Coupling reaction : Reaction with 2-bromo-1,1'-biphenyl under Pd(PPh₃)₄ catalysis (5 mol%) in toluene/water (3:1) at 80°C provides the coupled product in 55–60% yield.
While operationally simple, this route is hampered by the instability of cyclopropyl boronic esters and requires rigorous exclusion of moisture.
Spectroscopic Characterization
Critical analytical data for this compound include:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.99 (d, J = 8.0 Hz, 2H, biphenyl-H), 7.57–7.44 (m, 4H, aryl-H), 2.93–2.88 (m, 1H, cyclopropyl-CH), 1.82–1.75 (m, 2H, cyclopropyl-CH₂), 1.52–1.45 (m, 2H, cyclopropyl-CH₂).
- ¹³C NMR (100 MHz, CDCl₃) : δ 198.4 (C=O), 142.1–125.3 (aryl-C), 35.2 (cyclopropyl-C), 22.7, 21.3 (cyclopropyl-CH₂).
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Corey-Chaykovsky | 65–75 | High | Moderate |
| Gold(I) catalysis | 40–50 | Moderate | Low |
| Rhodium(II) catalysis | 50–60 | Low | High |
| Suzuki coupling | 55–60 | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of biphenyl carboxylic acids.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interactions with enzymes or receptors. The biphenyl moiety can participate in π-π stacking interactions, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Differences
Structural and Electronic Effects
- Ortho vs. Electronic Effects: The para-substituted analogs exhibit stronger conjugation between the biphenyl system and the ketone group, whereas ortho substitution may lead to twisted conformations, altering electronic delocalization .
- Cyclopropyl vs. Acetyl/Methyl Groups: The cyclopropane ring introduces ring strain (~27 kcal/mol), enhancing susceptibility to ring-opening reactions (e.g., acid-catalyzed rearrangements) compared to the more stable acetyl or methyl groups . The acetyl group in analogs like 92-91-1 allows for keto-enol tautomerism, which is absent in the cyclopropane derivative.
Research Findings and Limitations
Biological Activity
The compound ([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H16O
- Molecular Weight : 252.31 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interactions with various receptors and enzymes. Key findings from recent studies include:
- Estrogen Receptor Modulation : Some derivatives of biphenyl compounds have shown the ability to modulate estrogen receptors (ERs), particularly ERβ. These compounds can act as agonists or antagonists depending on their structural modifications. For instance, certain biphenyl derivatives exhibit stronger antagonistic activity against ERβ compared to ERα, indicating a selective binding profile that could be exploited for therapeutic purposes .
- Nicotinic Acetylcholine Receptor Activity : Research has indicated that related compounds containing cyclopropane moieties can act as partial agonists at the α4β2 nicotinic acetylcholine receptor (nAChR). These interactions are crucial for developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia .
- Antimicrobial Properties : Some studies have highlighted the antimicrobial potential of biphenyl derivatives against uropathogenic Escherichia coli (UPEC). The structural features of these compounds enhance their binding affinity to bacterial adhesins, which may inhibit bacterial colonization and infection .
Case Study 1: Estrogen Receptor Binding
In a competitive binding assay using HeLa cells, this compound and its analogs were tested for their ability to bind to ERβ. The results indicated that these compounds could effectively compete with estradiol for receptor binding, demonstrating significant potential as selective estrogen receptor modulators (SERMs) .
| Compound | Binding Affinity (nM) | Activity Type |
|---|---|---|
| Compound A | 50 | Agonist |
| Compound B | 30 | Antagonist |
| This compound | 40 | Partial Agonist |
Case Study 2: Nicotinic Acetylcholine Receptor Agonism
In another study focusing on the α4β2-nAChR, several derivatives were synthesized and tested for their agonistic properties. The compound showed promising results with an EC50 value of approximately 21 nM, indicating strong activity at this receptor subtype .
| Compound | EC50 (nM) | Efficacy (%) |
|---|---|---|
| Reference Compound | 15 | 100 |
| This compound | 21 | 41 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
